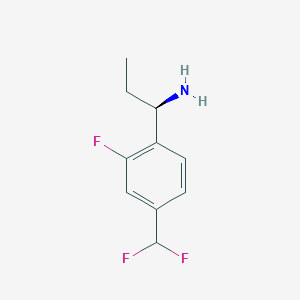
(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl precursor.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a halogenation reaction, often using reagents such as diethylaminosulfur trifluoride (DAST).
Formation of Chiral Center: The chiral center is introduced via asymmetric synthesis, often employing chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Industrial Production Methods: Industrial production of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
®-1-(4-Fluorophenyl)propan-1-amine: Lacks the difluoromethyl group, resulting in different pharmacological properties.
®-1-(4-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical reactivity and biological activity.
Uniqueness: ®-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m1/s1 |
InChI Key |
WPVYEJLVNSCTGU-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)
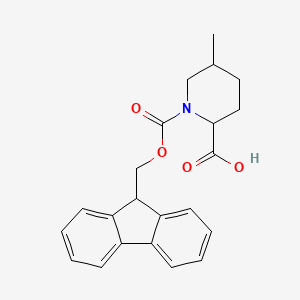
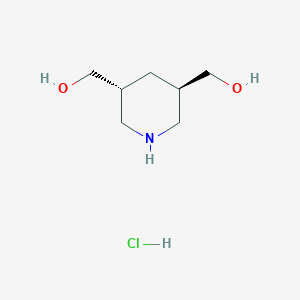
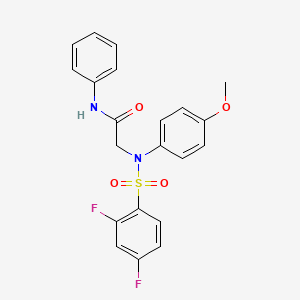
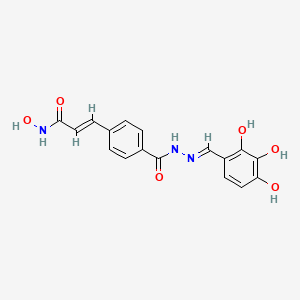
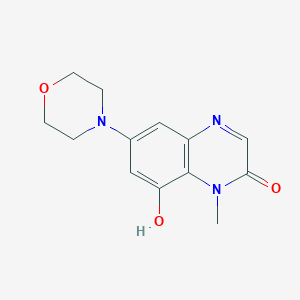
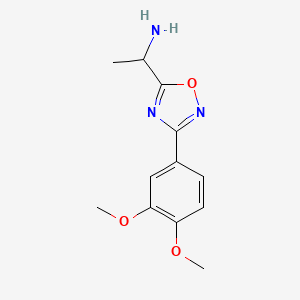
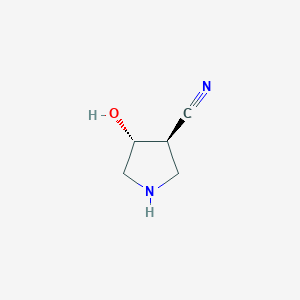
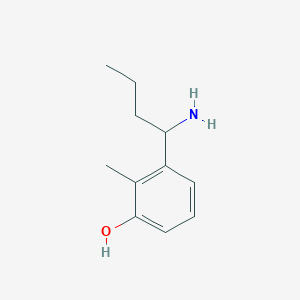
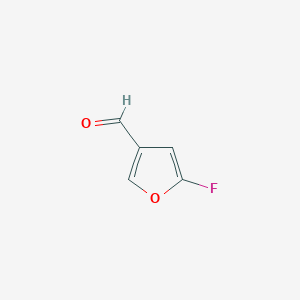
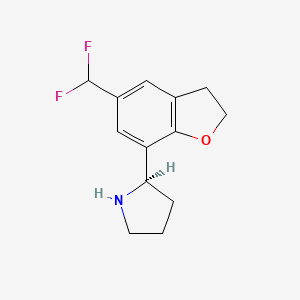
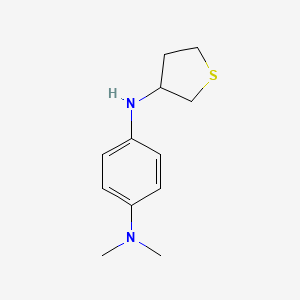
![3h-Spiro[benzofuran-2,4'-piperidin]-3-one](/img/structure/B12979435.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine](/img/structure/B12979442.png)
